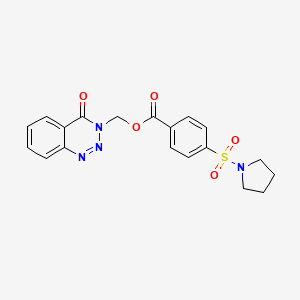

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is likely to be an organic compound containing a benzotriazine ring, which is a type of heterocyclic compound . The benzotriazine ring is fused with a pyrrolidine ring, another type of heterocyclic compound .

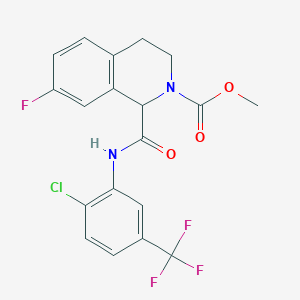

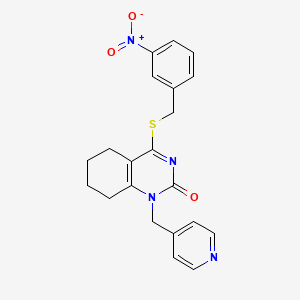

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzotriazine ring and the pyrrolidine ring would contribute to the complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in acylation reactions .Scientific Research Applications

α-Glucosidase Inhibition

The compound has been investigated for its α-glucosidase inhibition activity, which is crucial for managing diabetes mellitus. Current drugs like Acarbose, Voglibose, and Miglitol have side effects, prompting the search for novel inhibitors. The synthesized 1,2,3-benzotriazin-4(3H)-one sulfonamides demonstrated potent inhibition. Notably, compound 5c with a dimethyl substituent exhibited superior activity compared to Acarbose .

RORγt Modulation

Although not directly related to the compound, understanding its structure can inform the design of new molecules. For instance, bicyclic sulfonamides have been explored as RORγt modulators. While some compounds show excellent potency, undesirable activity against pregnane X receptor (PXR) may need optimization .

Solid Phase Peptide Synthesis

The compound’s 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters have been utilized in solid-phase peptide synthesis. Their ionization by resin-bound amines serves as a useful indicator of acylation reactions during peptide assembly .

Anti-Inflammatory and Analgesic Activities

Derivatives based on the compound’s structure have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results .

Macrocyclic Polyamine Derivatives

The compound’s O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) has been used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives. These derivatives vary in linker length and find applications in drug discovery .

Safety And Hazards

properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c24-18-16-5-1-2-6-17(16)20-21-23(18)13-28-19(25)14-7-9-15(10-8-14)29(26,27)22-11-3-4-12-22/h1-2,5-10H,3-4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCQLFWJXUROQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2631912.png)

![6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)

![1-[(1-Pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)

![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)

![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)

![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)

![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)